![molecular formula C19H23NO4 B14409492 1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene CAS No. 85078-28-0](/img/structure/B14409492.png)
1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an ethoxy group, a nitro group, and a propoxyphenyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-ethoxy-4-(4-propoxyphenyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The ethoxy and propoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 1-Ethoxy-4-[2-amino-1-(4-propoxyphenyl)ethyl]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones and other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethoxy-4-nitrobenzene: Lacks the propoxyphenyl group, making it less complex and potentially less versatile in applications.
1-Ethoxy-4-methylbenzene: Contains a methyl group instead of the nitro and propoxyphenyl groups, resulting in different chemical properties and reactivity.
1-Ethoxy-2-nitrobenzene:
Uniqueness
1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
85078-28-0 |
|---|---|
Fórmula molecular |
C19H23NO4 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1-ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C19H23NO4/c1-3-13-24-18-11-7-16(8-12-18)19(14-20(21)22)15-5-9-17(10-6-15)23-4-2/h5-12,19H,3-4,13-14H2,1-2H3 |
Clave InChI |
KXMTYDLYAOOSDP-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
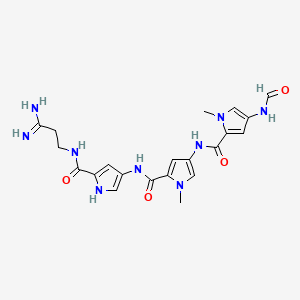
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
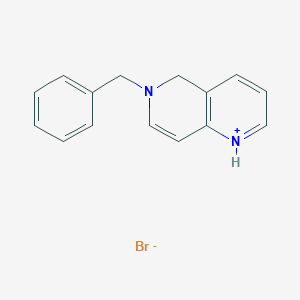
![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
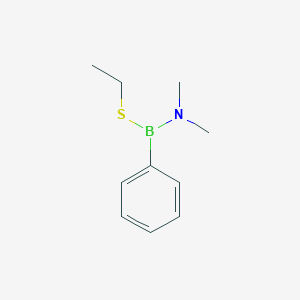
![1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14409468.png)
![2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane](/img/structure/B14409469.png)
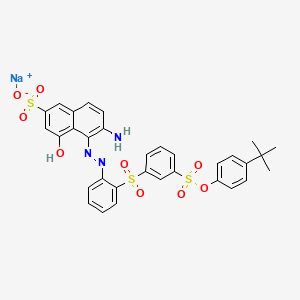
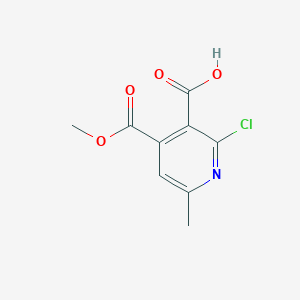
![6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine](/img/structure/B14409480.png)
